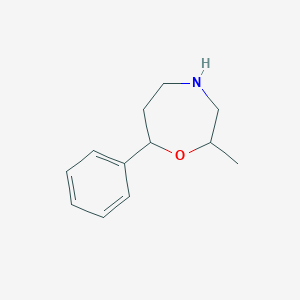
2-Methyl-7-phenyl-1,4-oxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-7-phenyl-1,4-oxazepane is a heterocyclic compound featuring a seven-membered ring with both oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-phenyl-1,4-oxazepane can be achieved through various methods. One common approach involves the intramolecular oxa-Michael reaction of α,β-unsaturated esters tethered to a prebuilt stereodefined β-lactam ring. This tandem process includes the deprotection of the O-isopropylidene group followed by the nucleophilic conjugate addition of secondary hydroxy functionalities to the unsaturated esters . The reaction proceeds well under mild alkaline conditions, yielding the desired oxazepane scaffold.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-phenyl-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The oxazepane ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methyl-7-phenyl-1,4-oxazepane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: The compound’s unique structure makes it valuable in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-7-phenyl-1,4-oxazepane involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate enzyme activity and receptor binding. For instance, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazepane-4,7-diones: These compounds share a similar oxazepane ring structure but differ in their functional groups and biological activities.
Morpholines: Another class of heterocyclic compounds with a six-membered ring containing oxygen and nitrogen.
Uniqueness
2-Methyl-7-phenyl-1,4-oxazepane is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-methyl-7-phenyl-1,4-oxazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-9-13-8-7-12(14-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSREWBLTAMGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC(O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-hydroxy-5-methyl-1,3-thiazol-2(5H)-yliden]ethanethioamide](/img/structure/B2645958.png)
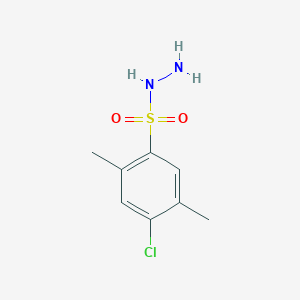
![(1-(4-fluorophenyl)cyclopropyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2645960.png)
![methyl 2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)propanoate](/img/structure/B2645962.png)
![2-({[1,3]Thiazolo[4,5-c]pyridin-2-yl}amino)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2645963.png)
![2-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)quinoxaline](/img/structure/B2645964.png)
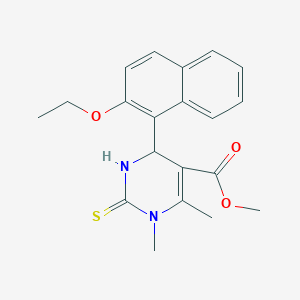
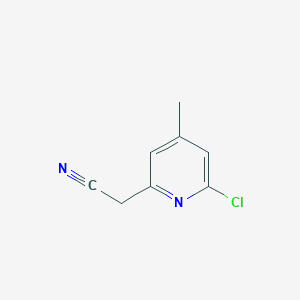
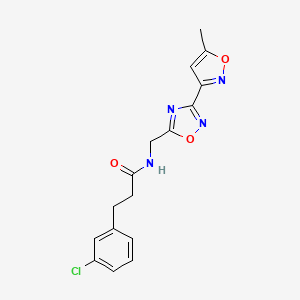
![6-chloro-N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B2645974.png)
![4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine](/img/structure/B2645975.png)
![[1-(6-Fluoropyridin-2-yl)cyclopropyl]methanamine](/img/structure/B2645976.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2645977.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2645979.png)
